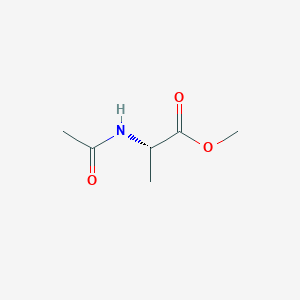

(S)-Methyl 2-acetamidopropanoate

Descripción general

Descripción

(S)-Methyl 2-acetamidopropanoate is an organic compound with the molecular formula C6H11NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(S)-Methyl 2-acetamidopropanoate can be synthesized through several methods. One common route involves the esterification of (S)-2-acetamidopropanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 2-acetamidopropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield (S)-2-acetamidopropanoic acid and methanol.

Reduction: The compound can be reduced to form (S)-2-amino-2-methylpropanoic acid.

Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Hydrolysis: (S)-2-acetamidopropanoic acid and methanol.

Reduction: (S)-2-amino-2-methylpropanoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

(S)-Methyl 2-acetamidopropanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of (S)-Methyl 2-acetamidopropanoate depends on its specific application. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways. The compound’s chiral nature allows it to interact selectively with biological targets, leading to specific physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-acetamidopropanoic acid: The parent acid of (S)-Methyl 2-acetamidopropanoate.

(S)-2-amino-2-methylpropanoic acid: A reduction product of this compound.

Phenyl (2S)-2-acetamidopropanoate: A structurally similar compound with a phenyl group instead of a methyl ester.

Uniqueness

This compound is unique due to its specific chiral configuration and functional groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.

Actividad Biológica

(S)-Methyl 2-acetamidopropanoate (CAS Number: 3619-02-1) is a chiral organic compound with significant biological activities. This article explores its biological functions, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₁₁NO₃ and features a chiral center, making it essential in asymmetric synthesis. The compound consists of an ester functional group and a secondary amide, contributing to its chemical reactivity and biological activity. It is typically a colorless to yellow liquid and soluble in various organic solvents .

1. Analgesic Properties

Research indicates that this compound exhibits potential analgesic properties. Studies have shown that it can modulate pain pathways, possibly through its interaction with specific receptors involved in pain perception.

2. Role in Peptide Synthesis

This compound serves as a protected building block for synthesizing peptides containing D-alanine. D-amino acids are critical for various biological functions but are not readily incorporated into proteins by the body. By incorporating this compound into peptide chains, researchers can study the impact of D-alanine on peptide sequences and their therapeutic applications.

3. Enzyme Interaction Studies

This compound acts as a substrate analog or inhibitor for enzymes that recognize D-alanine. Understanding how this molecule interacts with enzymes aids in elucidating enzyme mechanisms and can inform drug design targeting specific enzymes involved in diseases.

4. Genetic Modulation

The compound has been observed to influence gene expression through methylation processes, highlighting its significance in cellular biology. This interaction suggests potential applications in gene therapy and metabolic engineering.

The biological activity of this compound primarily involves its role as an intermediate in various biochemical pathways. Its acetylamino group can participate in hydrogen bonding with enzymes and receptors, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active amino acid derivatives that participate in numerous metabolic pathways.

Case Study 1: Analgesic Activity

A study evaluated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a non-opioid analgesic agent.

Case Study 2: Enzyme Interaction

In vitro studies demonstrated that this compound inhibited the activity of specific enzymes involved in metabolic pathways related to D-alanine processing. This inhibition was dose-dependent, providing insights into the compound's mechanism as an enzyme modulator.

Applications

| Field | Application |

|---|---|

| Pharmaceuticals | Development of novel analgesics and enzyme inhibitors |

| Biochemistry | Synthesis of peptides for therapeutic research |

| Genetic Engineering | Modulation of gene expression via methylation processes |

Safety and Handling

While this compound is useful in research, it may cause skin and eye irritation upon contact. Proper personal protective equipment (PPE) should be used when handling this compound to ensure safety .

Propiedades

IUPAC Name |

methyl (2S)-2-acetamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGVVDYNRHNTCK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426222 | |

| Record name | (S)-Methyl 2-acetamidopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869082-12-2 | |

| Record name | (S)-Methyl 2-acetamidopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.